

FDW028: A Selective FUT8 Inhibitor for Targeted Cancer Therapy

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Compound of Interest

Compound Name: FDW028
Cat. No.: B14983525

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation of N-glycans, a post-translational modification implicated in the progression of various cancers. Elevated FUT8 activity is associated with malignant phenotypes, including enhanced cell proliferation, invasion, and immune evasion. This has positioned FUT8 as a compelling target for anticancer drug development. **FDW028** is a novel, potent, and highly selective small-molecule inhibitor of FUT8. This technical guide provides a comprehensive overview of **FDW028**, including its mechanism of action, key quantitative data, detailed experimental protocols, and the broader context of FUT8 signaling in oncology.

Introduction to FUT8 and Core Fucosylation

Fucosyltransferase 8 (FUT8) is a Golgi-resident enzyme that catalyzes the transfer of a fucose residue from a GDP-fucose donor to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan via an α -1,6 linkage. This process, known as core fucosylation, plays a critical role in modulating the function of a wide array of glycoproteins, including cell surface receptors and adhesion molecules.^[1] Dysregulation of FUT8 and the subsequent aberrant core fucosylation

of proteins like the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF- β) receptors are known to drive cancer progression.[2]

FDW028: A Potent and Selective FUT8 Inhibitor

FDW028 has been identified as a potent and highly selective small-molecule inhibitor of FUT8. Its inhibitory activity forms the basis of its anti-tumor effects, which have been primarily characterized in the context of metastatic colorectal cancer (mCRC).[1]

Mechanism of Action

FDW028 exerts its anti-tumor activity through a novel mechanism involving the degradation of the immune checkpoint molecule B7-H3 (also known as CD276).[1] The core mechanism can be summarized as follows:

- Inhibition of FUT8: **FDW028** directly inhibits the enzymatic activity of FUT8, preventing the core fucosylation of target proteins.[1]
- Defucosylation of B7-H3: This inhibition leads to the defucosylation of B7-H3 at the N104 position.[1]
- Chaperone-Mediated Autophagy (CMA): The defucosylated B7-H3 is recognized by the chaperone protein HSPA8 (also known as HSC70). This recognition targets B7-H3 for lysosomal degradation via the CMA pathway, a process involving the lysosomal receptor LAMP2A.[1]
- Suppression of Downstream Signaling: The degradation of B7-H3 leads to the suppression of the pro-survival AKT/mTOR signaling pathway.[3][4]

This cascade of events ultimately results in reduced cancer cell proliferation, migration, and invasion.[1]

Quantitative Data

The following tables summarize the key quantitative data for **FDW028** based on published research.

Parameter	Value	Cell Line/System	Reference
IC50	5.95 μ M	SW480 (colorectal cancer)	[4]
IC50	23.78 μ M	HCT-8 (colorectal cancer)	[4]
Kd	5.486 μ M	Recombinant FUT8	[1]

Table 1: In Vitro Activity of **FDW028**

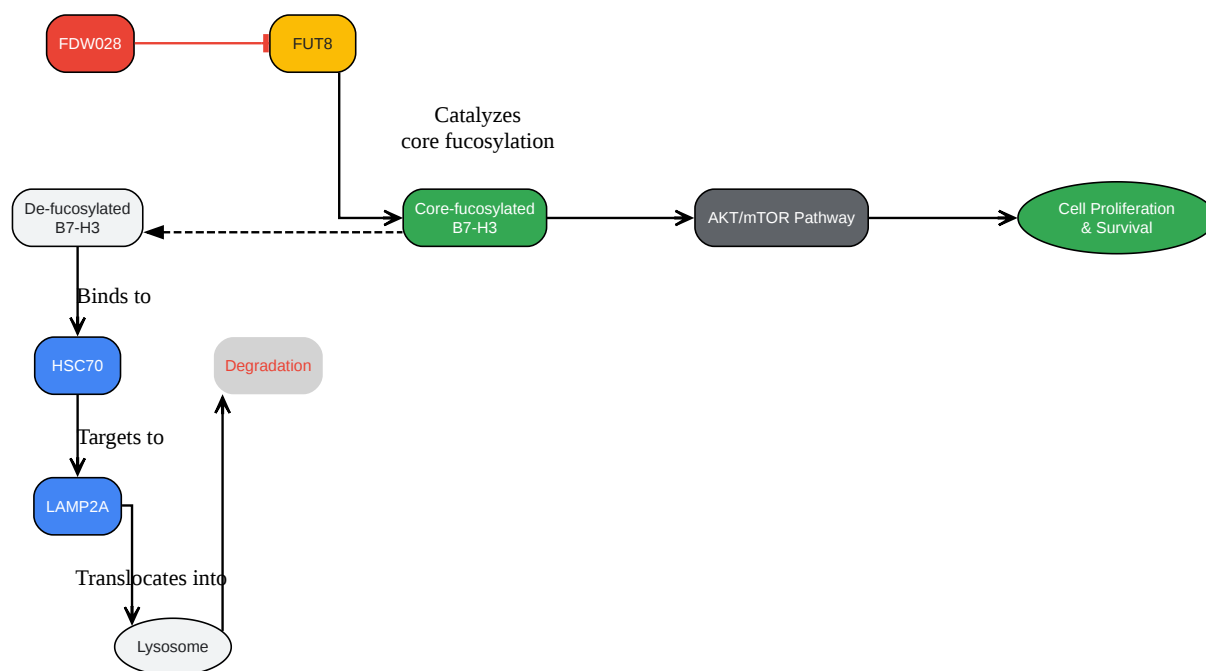
Parameter	Dosage	Model	Effect	Reference
Tumor Growth Inhibition	10 or 20 mg/kg (i.v., every other day)	SW480 xenograft	Reduced tumor volume	[4]
Survival	20 mg/kg (i.v., every other day)	Mc38 pulmonary metastasis	Prolonged survival	[4]

Table 2: In Vivo Efficacy of **FDW028**

Signaling Pathways

FDW028 Mechanism of Action Pathway

The following diagram illustrates the direct mechanism of action of **FDW028**, leading to the degradation of B7-H3.

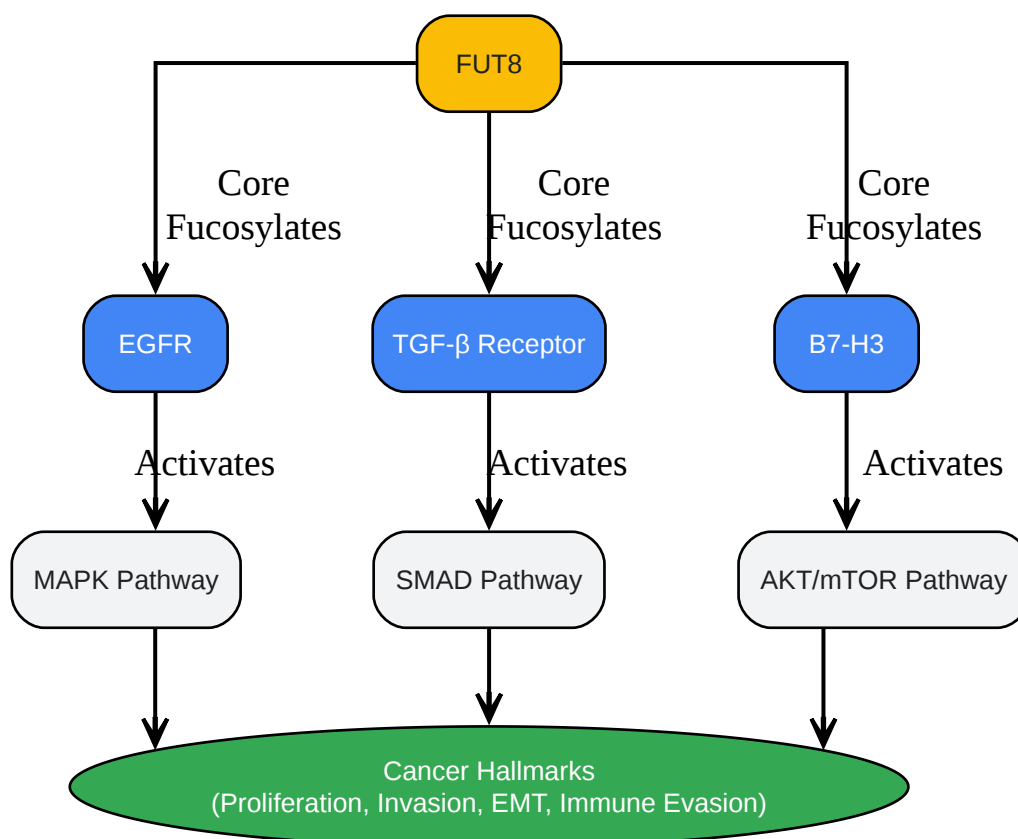


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Caption: **FDW028** inhibits FUT8, leading to B7-H3 defucosylation and degradation via CMA.

Broader Role of FUT8 in Cancer Signaling

FUT8-mediated core fucosylation impacts multiple oncogenic signaling pathways. The diagram below provides a broader context of FUT8's role.



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Caption: FUT8 core fucosylates key receptors, activating multiple oncogenic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **FDW028**, based on the descriptions in Wang et al., 2023.[1]

Cell Viability Assay

- Cell Seeding: Seed SW480 and HCT-8 cells in 96-well plates.
- Treatment: After 24 hours, treat the cells with **FDW028** at various concentrations (e.g., 0.2, 1.0, 5.0, 10, 20, 50, 100 μ M) for 72 hours.
- Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of **FDW028**.

Wound-Healing Assay

- Cell Seeding: Seed SW480 and HCT-8 cells in 6-well plates and grow to confluent monolayers.
- Scratch Creation: Create a scratch wound in the monolayer using a sterile pipette tip.
- Treatment: Wash with PBS and add a medium containing 0.5% serum and 50 μ M **FDW028**.
- Imaging: Capture images of the wound at 0, 48, and 72 hours.
- Data Analysis: Measure the wound closure area at each time point to assess cell migration.

Transwell Migration Assay

- Cell Preparation: Resuspend SW480 or HCT-8 cells in a serum-free medium.
- Assay Setup: Add the cell suspension to the upper chamber of a Transwell insert. Add a medium containing fetal bovine serum to the lower chamber as a chemoattractant.
- Treatment: Include 50 μ M **FDW028** in the medium of the upper chamber for the treated group.
- Incubation: Incubate for the appropriate time to allow cell migration.
- Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope.

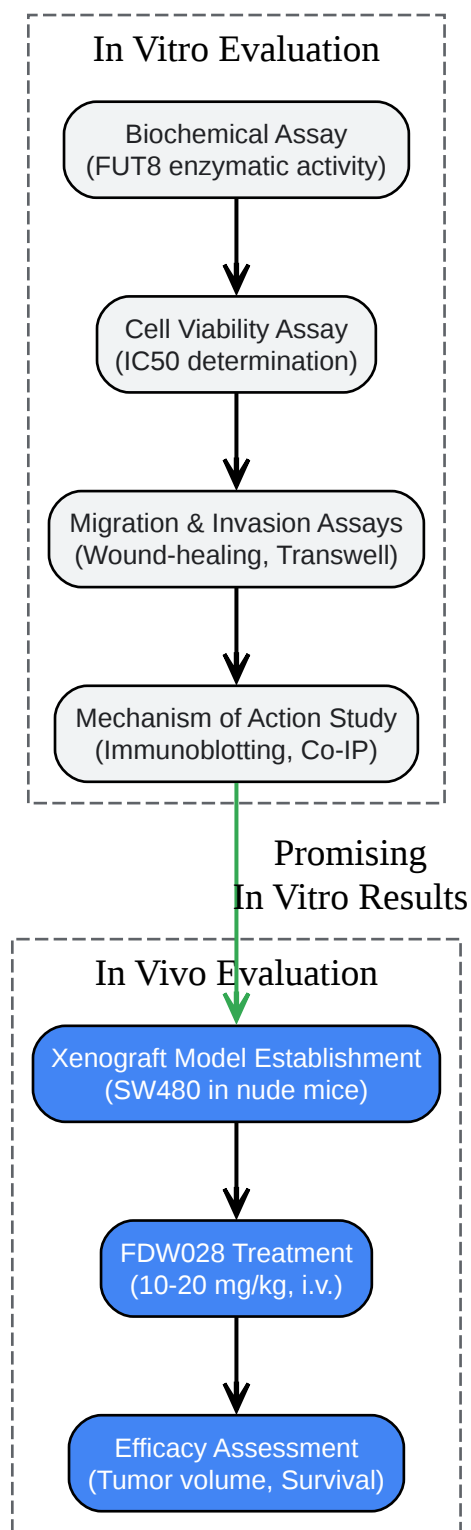
In Vivo Xenograft Model

- Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
- Tumor Cell Implantation: Subcutaneously inject SW480 cells into the flank of each mouse.

- Tumor Growth: Allow tumors to grow to a palpable size.
- Treatment: Randomize mice into control and treatment groups. Administer **FDW028** (10 or 20 mg/kg) or vehicle control intravenously every other day.
- Monitoring: Measure tumor volume and body weight regularly.
- Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis. For survival studies, monitor the mice until a predetermined endpoint is reached.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the preclinical evaluation of **FDW028**.



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Caption: Preclinical evaluation workflow for **FDW028**, from in vitro to in vivo studies.

Conclusion and Future Directions

FDW028 is a promising selective inhibitor of FUT8 with a well-defined mechanism of action that involves the targeted degradation of the B7-H3 oncoprotein. Its potent anti-tumor activity in preclinical models of colorectal cancer highlights its potential as a novel therapeutic agent.

Future research should focus on:

- **Comprehensive Selectivity Profiling:** Quantitatively assessing the inhibitory activity of **FDW028** against a broad panel of fucosyltransferases and other glycosyltransferases to fully establish its selectivity profile.
- **Biomarker Development:** Identifying predictive biomarkers to select patient populations most likely to respond to **FDW028** therapy.
- **Combination Therapies:** Investigating the synergistic potential of **FDW028** with other anticancer agents, including standard chemotherapy and other immunotherapies.
- **Exploration in Other Cancers:** Evaluating the efficacy of **FDW028** in other cancer types where FUT8 and B7-H3 are known to be overexpressed.

This technical guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of targeting FUT8 with selective inhibitors like **FDW028**.

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